

Estrone-13C3: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Estrone-13C3

Cat. No.: B1530534

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This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for **Estrone-13C3**, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines the critical quality attributes, detailed analytical methodologies used for their verification, and guidance on the interpretation of the data presented in a typical CoA.

Introduction to Estrone-13C3

Estrone-13C3 is a synthetic form of estrone where three carbon atoms have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling renders the molecule distinguishable from its endogenous counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis of estrone in complex biological matrices such as plasma and serum.^{[1][2]} Its use is critical in various research and clinical applications, including endocrinology studies, therapeutic drug monitoring, and anti-doping analysis.^[3]

Quantitative Data Summary

A Certificate of Analysis for **Estrone-13C3** provides a summary of the quality control testing performed on a specific batch. The following tables present typical specifications and representative results.

Table 1: Identity and Physical Properties

Parameter	Specification	Result
Product Name	Estrone-2,3,4-13C3	Estrone-2,3,4-13C3
CAS Number	1241684-29-6	1241684-29-6[4]
Molecular Formula	$^{13}\text{C}_3\text{C}_{15}\text{H}_{22}\text{O}_2$	$^{13}\text{C}_3\text{C}_{15}\text{H}_{22}\text{O}_2$ [4]
Molecular Weight	273.34 g/mol	273.34 g/mol [4]
Appearance	White to off-white solid	Conforms
Melting Point	258-260 °C	259 °C[4]
Solubility	Soluble in Methanol, Acetonitrile, DMSO	Conforms

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Result	Analytical Method
Chemical Purity (by HPLC)	$\geq 98.0\%$	99.2%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Atom % ^{13}C)	$\geq 99\%$	99.5%	Mass Spectrometry (MS)
Isotopic Enrichment	Report Value	M+3 Enrichment > 99%	Mass Spectrometry (MS)

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in the Certificate of Analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Estrone-13C3** and verify the positions of the carbon-13 labels.

Methodology:

- Sample Preparation: A 5 mg sample of **Estrone-13C3** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is used.
- ^1H NMR Acquisition:
 - A standard proton NMR spectrum is acquired to confirm the overall proton skeleton.
 - Key parameters: 32 scans, 2-second relaxation delay, 0.2 Hz line broadening.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired to identify all carbon signals.
 - The signals for the labeled carbons (C2, C3, and C4) will show significantly enhanced intensity.
 - Key parameters: 2048 scans, 5-second relaxation delay, 1 Hz line broadening.
- 2D NMR (HSQC/HMBC):
 - Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to confirm the connectivity between protons and carbons, verifying the specific positions of the ^{13}C labels.
- Data Analysis: The acquired spectra are compared with the known spectra of unlabeled estrone and theoretical predictions to confirm the structure and labeling pattern.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the **Estrone-13C3** standard and to identify and quantify any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector (set at 225 nm) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.^[5]
- Mobile Phase: A gradient of acetonitrile and water is typically employed.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-2 min: 40% B
 - 2-15 min: 40% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 40% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Sample Preparation: A stock solution of **Estrone-13C3** is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Objective: To determine the isotopic purity (atom % ^{13}C) and the isotopic enrichment (distribution of isotopologues).

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ions.
- Ionization: Electrospray ionization (ESI) in negative mode is commonly used for estrone analysis.
- Sample Infusion: The sample, prepared in a suitable solvent like methanol, is directly infused into the mass spectrometer.
- Data Acquisition: The instrument is set to scan a narrow mass range around the expected m/z of unlabeled estrone (M), M+1, M+2, M+3, etc.
- Data Analysis:
 - The relative intensities of the ion peaks corresponding to the unlabeled estrone (M) and the ^{13}C -labeled isotopologues (M+1, M+2, M+3) are measured.
 - The isotopic purity is calculated as the percentage of the M+3 isotopologue relative to the sum of all estrone-related isotopologues.
 - The isotopic enrichment is reported as the percentage of the desired M+3 isotopologue.

Application Example: Quantification of Estrone in Human Serum by LC-MS/MS

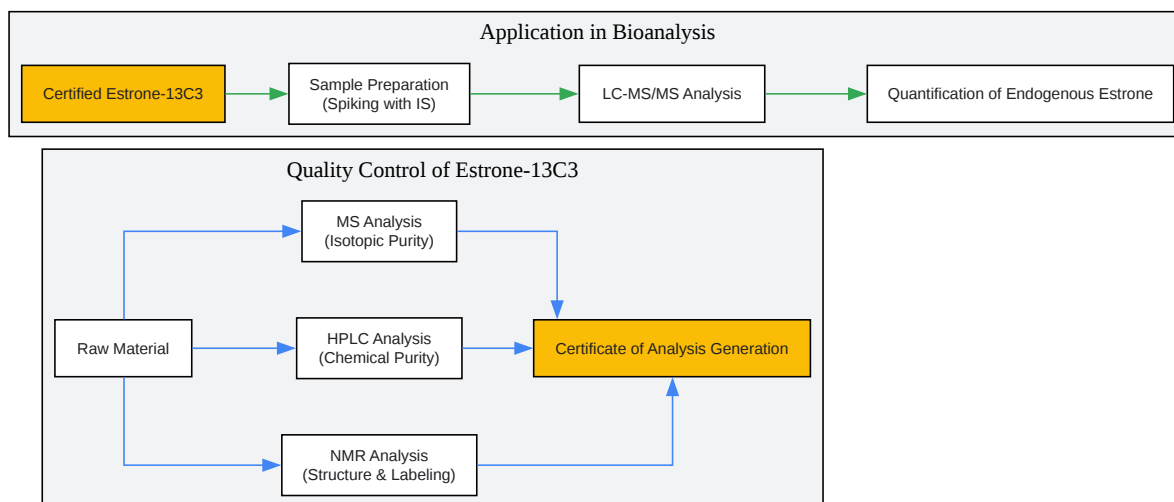
Objective: To demonstrate the use of **Estrone- $^{13}\text{C}_3$** as an internal standard for the accurate quantification of endogenous estrone in human serum.

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):

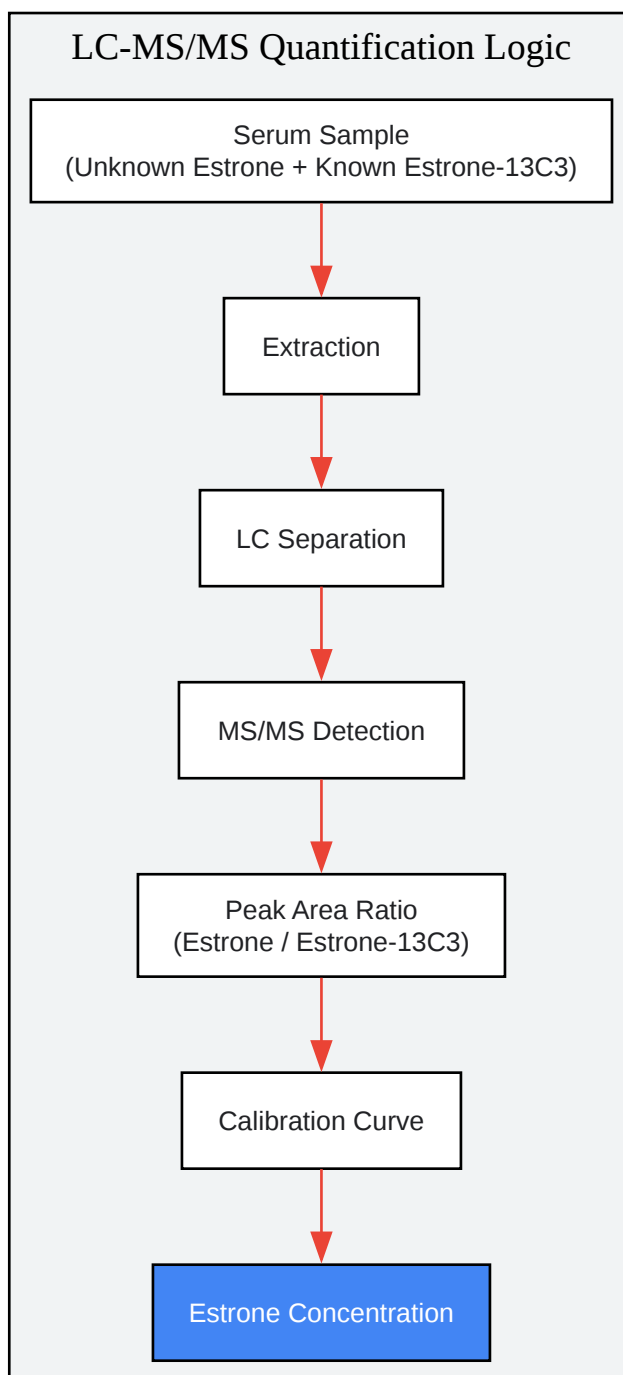
- To 100 μ L of serum sample, add 10 μ L of **Estrone-13C3** internal standard solution (e.g., at 10 ng/mL).
- Add 500 μ L of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.
- The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
- The residue is reconstituted in 100 μ L of the mobile phase.
- LC-MS/MS Conditions:
 - LC System: UPLC or HPLC system with a C18 column.
 - Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile.
 - MS System: Triple quadrupole mass spectrometer.
 - Ionization: ESI negative.
 - MRM Transitions:
 - Estrone: m/z 269.2 \rightarrow 145.1
 - **Estrone-13C3**: m/z 272.2 \rightarrow 148.1[6]
- Quantification: A calibration curve is constructed by plotting the ratio of the peak area of estrone to the peak area of **Estrone-13C3** against the concentration of estrone standards. The concentration of estrone in the unknown samples is then determined from this curve.

Visualizations



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Caption: Workflow for the quality control and application of **Estrone-13C3**.



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Caption: Logical flow for the quantification of estrone using an internal standard.

Conclusion

The Certificate of Analysis for **Estrone-13C3** is a critical document that assures the identity, purity, and isotopic enrichment of this essential internal standard. A thorough understanding of the data presented and the analytical methodologies employed is paramount for researchers and scientists to ensure the accuracy and reliability of their quantitative bioanalytical results. This guide provides the foundational knowledge to interpret and effectively utilize the information provided in a CoA for **Estrone-13C3**.

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